molecular formula C12H11NO3 B1358180 Methyl 4-hydroxy-8-methylquinoline-2-carboxylate CAS No. 849022-03-3

Methyl 4-hydroxy-8-methylquinoline-2-carboxylate

Cat. No. B1358180
CAS RN: 849022-03-3
M. Wt: 217.22 g/mol
InChI Key: LXGWTGWGUFVSGH-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” is a chemical compound with the CAS Number: 849022-03-3. It has a molecular weight of 217.22 . The IUPAC name for this compound is methyl 8-methyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate . This compound is an important heterocyclic compound used in various fields of research and industry.


Molecular Structure Analysis

The InChI code for “Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” is 1S/C12H11NO3/c1-7-4-3-5-8-10 (14)6-9 (12 (15)16-2)13-11 (7)8/h3-6H,1-2H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” has a molecular weight of 217.22 . The compound is typically stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Antitubercular Agents

“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” may be used in the synthesis of compounds with antitubercular properties. Quinoline derivatives have been explored for their potential to inhibit Mycobacterium tuberculosis, the bacteria responsible for tuberculosis .

Alzheimer’s Disease Treatment

The compound could be involved in the synthesis of 2-arylethenylquinoline derivatives, which are being studied for the treatment of Alzheimer’s disease due to their ability to interact with amyloid-beta peptides and tau proteins associated with the disease .

Anticancer Agents

Quinoline derivatives are known for their anticancer activities. They can act as chelators for metalloproteins and inhibitors of 2OG-dependent enzymes, which are strategies used in targeting cancer cells .

Neuroprotection

The iron-chelating properties of quinoline compounds make them candidates for neuroprotective agents, potentially useful in conditions like Parkinson’s disease where iron accumulation is a concern .

Anti-HIV Agents

Some quinoline derivatives have shown promise as anti-HIV agents, possibly by interfering with viral replication or by acting as inhibitors of enzymes crucial to the HIV life cycle .

Antifungal and Antileishmanial Agents

These compounds may also serve as antifungal and antileishmanial agents, providing treatment options for fungal infections and leishmaniasis, a disease caused by parasites .

Pharmaceutical Intermediate

“Methyl 4-hydroxy-8-methylquinoline-2-carboxylate” can be an intermediate in pharmaceutical synthesis, contributing to the production of various drugs .

Synthetic Organic Chemistry

Quinolines are important scaffolds in synthetic organic chemistry, suggesting that this compound could be used in creating diverse organic molecules for research and industrial applications .

properties

IUPAC Name

methyl 8-methyl-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-7-4-3-5-8-10(14)6-9(12(15)16-2)13-11(7)8/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGWTGWGUFVSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621555
Record name Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849022-03-3
Record name Methyl 8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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